molecular formula C15H13F2NO B261076 N-(2-ethylphenyl)-2,4-difluorobenzamide

N-(2-ethylphenyl)-2,4-difluorobenzamide

Cat. No.: B261076
M. Wt: 261.27 g/mol
InChI Key: VBWPGYBDIZEOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethylphenyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2-ethylphenyl substituent on the amide nitrogen and 2,4-difluorination on the benzoyl ring. Fluorinated benzamides are of significant interest in medicinal chemistry and materials science due to fluorine's ability to modulate physicochemical properties, enhance metabolic stability, and influence intermolecular interactions in crystalline states . This article provides a detailed comparison of this compound with structurally analogous benzamides, focusing on substituent effects, crystallographic features, and functional properties.

Properties

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

N-(2-ethylphenyl)-2,4-difluorobenzamide

InChI

InChI=1S/C15H13F2NO/c1-2-10-5-3-4-6-14(10)18-15(19)12-8-7-11(16)9-13(12)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

VBWPGYBDIZEOIX-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Substituent Positioning and Isomerism
  • N-(2-Ethylphenyl)-2,4-difluorobenzamide: Features a 2-ethylphenyl group and 2,4-difluorinated benzoyl moiety.
  • Fo24 (N-(2,4-difluorophenyl)-2-fluorobenzamide): An isomer with 2,4-difluorination on the aniline ring and a single fluorine at the benzoyl 2-position. Crystallizes in a monoclinic system (space group Pn) with hydrogen-bonded dimers via N–H···O interactions and π-stacking of fluorinated rings .
  • N-(3,5-difluorophenyl)-2,4-difluorobenzamide (Polymorphs) : Exhibits three polymorphs regulated by C–H···F interactions. Forms 1 and 2 differ in mechanical properties, with Form 1 being 50% stiffer and 33% harder due to denser packing .

Table 1: Structural and Crystallographic Data

Compound Substituents Crystal System/Space Group Key Interactions Reference
This compound 2-ethylphenyl, 2,4-difluoro Not reported Assumed C–H···F/π-stacking
Fo24 2,4-difluorophenyl, 2-fluoro Monoclinic/Pn N–H···O, π-stacking
N-(3,5-difluorophenyl)-2,4-difluorobenzamide 3,5-difluorophenyl, 2,4-difluoro Polymorphic C–H···F, slip-stacked layers
N-(2,3-difluorophenyl)-2-fluorobenzamide 2,3-difluorophenyl, 2-fluoro Monoclinic/Pn N–H···O, C–H···F
Steric and Electronic Effects
  • Ethyl vs. Fluoro/Alkylamino Groups: The 2-ethyl group in the target compound may increase lipophilicity compared to halogenated analogs like Fo23.

Physicochemical and Mechanical Properties

Thermal Stability and Polymorphism
  • Polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide demonstrate scan-rate-dependent crystallization, highlighting the role of kinetic vs. thermodynamic control in solid-state formation .
  • Fo24 exhibits a melting point of 154–156°C, with thermal stability influenced by fluorine-mediated hydrogen bonding .
Mechanical Properties
  • Polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide show significant mechanical variation: Form 1 (Young’s modulus: ~18 GPa) vs. Form 2 (~12 GPa), attributable to differences in C–H···F network density .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.